molecular formula C24H23N3O5S2 B2524714 N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252921-47-3

N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2524714
CAS No.: 1252921-47-3
M. Wt: 497.58
InChI Key: SIRARRNKLXDREO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxyaniline, 4-methoxybenzyl chloride, and thieno[3,2-d]pyrimidine derivatives. The reactions could involve:

    Nucleophilic substitution: To introduce the methoxyphenyl group.

    Cyclization: To form the thienopyrimidine core.

    Acylation: To attach the acetamide group.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: To enhance reaction rates.

    Solvents: To dissolve reactants and control reaction environment.

    Temperature and Pressure Control: To ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the oxo group to a hydroxyl group.

    Substitution: To replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a potential therapeutic agent for diseases such as cancer or infections.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Known for their diverse biological activities.

    Methoxyphenyl compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly its antimicrobial properties, through a detailed review of relevant literature.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl rings enhances the lipophilicity and may contribute to the compound's biological efficacy.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds with similar structural motifs. For instance, thienopyrimidine derivatives have demonstrated significant antibacterial activity against various strains of bacteria.

Key Findings from Research Studies

  • Antibacterial Activity :
    • A study reported that thienopyrimidine derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, indicating that modifications at specific positions significantly influenced their antibacterial potency .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways. The presence of sulfur in the structure may also play a role in enhancing the interaction with bacterial targets .
  • Toxicity Assessment :
    • Toxicity studies conducted on selected thienopyrimidine derivatives indicated low hemolytic activity at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes key structural features associated with enhanced antimicrobial activity:

Structural FeatureImpact on Activity
Methoxy GroupsIncrease lipophilicity and bioavailability
Thienopyrimidine CoreEssential for antimicrobial activity
Sulfur AtomMay enhance binding to bacterial targets

Case Studies

  • Case Study 1 : A derivative similar to this compound was evaluated in vitro against M. tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
  • Case Study 2 : Another study focused on a series of thienopyrimidine derivatives demonstrated their efficacy against resistant strains of bacteria, highlighting the importance of structural modifications in developing new antimicrobial agents .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-17-6-4-15(5-7-17)13-27-23(29)22-20(8-9-33-22)26-24(27)34-14-21(28)25-16-10-18(31-2)12-19(11-16)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRARRNKLXDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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